1-Benzyl-3-methyl-piperazine monofumarate
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-methyl-piperazine monofumarate consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, a benzyl group attached to one of the nitrogen atoms, and a methyl group attached to the other nitrogen atom .Physical And Chemical Properties Analysis
1-Benzyl-3-methyl-piperazine monofumarate has a molecular weight of 306.36 g/mol. Its boiling point is 509ºC at 760 mmHg .Scientific Research Applications
Antifungal Activity
Piperazine derivatives, including structures similar to 1-Benzyl-3-methyl-piperazine monofumarate, have been investigated for their antifungal properties. A study by Wieczorek et al. (2014) explored the fungicidal activity of 3-piperazine-bis(benzoxaborole) against various fungi, demonstrating significant inhibitory activity, highlighting the potential of piperazine derivatives in antifungal applications (Wieczorek et al., 2014).
Therapeutic Tools in Central Pharmacological Activity
Piperazine derivatives are extensively researched for their central pharmacological activities. According to Brito et al. (2018), many piperazine derivatives activate the monoamine pathway, leading to their use in antipsychotic, antidepressant, and anxiolytic applications. This research indicates the broad potential of piperazine derivatives in central nervous system therapies (Brito et al., 2018).
Antibacterial Activities
Shroff et al. (2022) investigated 1,4-disubstituted piperazines, observing their potential as potent antibacterial agents against resistant strains of bacteria. This research supports the role of piperazine derivatives in addressing challenges in antibiotic resistance (Shroff et al., 2022).
Antidiabetic Properties
Research by Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. Their study on 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines revealed significant antidiabetic activity, mediated by an increase in insulin secretion (Le Bihan et al., 1999).
Anticancer Applications
Xiang et al. (2012) conducted a study on novel benzothiazole, benzimidazole, and benzoxazole derivatives, including piperazine derivatives, for their potential as antitumor agents. The research found that optimized analogues displayed comparable antiproliferative activity and better solubility, suggesting their use in anticancer therapies (Xiang et al., 2012).
properties
IUPAC Name |
1-benzyl-3-methylpiperazine;but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIVWNBHIITDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425130 | |
Record name | But-2-enedioic acid--1-benzyl-3-methylpiperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-piperazine monofumarate | |
CAS RN |
290313-44-9 | |
Record name | But-2-enedioic acid--1-benzyl-3-methylpiperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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